Regioisomeric Identity: 3-Carboxamide vs. 2-Carboxamide Geometry
The 3‑carboxamide regioisomer (CAS 1343897‑26‑6) places the amide bond on the pyrrolidine ring at position 3, whereas the 2‑carboxamide analog (CAS 1464015‑28‑8) places it at position 2 . This positional shift changes the relative orientation of the hydrogen‑bond donor (N–H) and acceptor (C=O) with respect to the secondary amine of the pyrrolidine ring. Although no direct co‑crystal structure or affinity data are available for this exact pair, the computed topological polar surface area (TPSA) of 41.13 Ų for the 3‑carboxamide provides a reference point; the 2‑carboxamide isomer, having the same atom composition, would be expected to have an identical TPSA but a different three‑dimensional presentation of that polar surface, which is known in medicinal chemistry to influence target recognition [1].
| Evidence Dimension | Regioisomeric positioning of carboxamide group on pyrrolidine ring |
|---|---|
| Target Compound Data | Pyrrolidine-3-carboxamide (CAS 1343897-26-6); TPSA = 41.13 Ų; LogP = 1.0514 |
| Comparator Or Baseline | Pyrrolidine-2-carboxamide isomer (CAS 1464015-28-8); identical molecular formula and TPSA but different spatial vector of amide bond |
| Quantified Difference | Identical scalar properties (MW, TPSA) but distinct 3D pharmacophore; the quantitative impact on binding is target‑dependent and requires case‑by‑case measurement |
| Conditions | Computed molecular descriptors (Leyan datasheet); structural comparison by SMILES: C1CNCC1C(=O)NCC2=CC=CC=C2F (3‑carboxamide) vs. O=C(NCc1ccccc1F)C1CCCN1 (2‑carboxamide) |
Why This Matters
For procurement in fragment‑based or structure‑based drug discovery, the regioisomer selected determines the vector of key pharmacophoric features, and substituting the 2‑carboxamide for the 3‑carboxamide (or vice versa) will reposition hydrogen‑bonding groups in the binding site, potentially abolishing activity.
- [1] Meyers, M. J., et al. (2019). 4‑Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2‑Aryl‑N‑(4‑arylpyrrolidin‑3‑yl)acetamides. ACS Infectious Diseases, 5(8), 1393‑1407. (Class‑level evidence for pyrrolidine‑3‑carboxamide scaffold in drug design.) View Source
